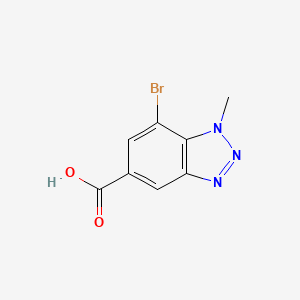
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1420800-38-9 . It has a molecular weight of 256.06 . The IUPAC name for this compound is 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Biotransformation and Environmental Persistence
Benzotriazoles, including derivatives similar to 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, are known for their applications as corrosion inhibitors in both domestic and industrial settings. Research has revealed that these compounds are persistent organic micropollutants in aquatic environments. Through aerobic biological degradation in activated sludge, transformation products such as 1H-benzotriazole-5-carboxylic acid have been identified, indicating the potential environmental pathways and persistence of such compounds. The study underscores the significance of understanding the biotransformation mechanisms of benzotriazoles to assess their environmental impact (Huntscha et al., 2014).
Synthesis of Orally Active Compounds
A practical synthesis method utilizing derivatives of benzotriazoles, including 7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid, has been developed for creating orally active compounds. For example, a CCR5 antagonist, crucial for the treatment of conditions such as HIV, was synthesized through a novel method involving the intermediate stages of esterification and Claisen type reactions. This demonstrates the role of benzotriazoles in the development of therapeutic agents (Ikemoto et al., 2005).
Antimicrobial Activity
Compounds synthesized from derivatives of benzotriazoles have been evaluated for their antimicrobial properties. For instance, novel synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showcased significant antimicrobial activity. This illustrates the potential of benzotriazole derivatives in contributing to new antimicrobial agents, highlighting their importance in pharmaceutical research (Bhagat et al., 2012).
Chemical Synthesis and Characterization
The diverse chemical reactivity of benzotriazole derivatives allows for their use in synthesizing a wide range of compounds. For example, the synthesis of alkoxyphthalimide derivatives of benzotriazolylthiadiazoles and benzotriazolylthiazolidinones showcases the versatility of these compounds in organic synthesis. Such studies contribute to the development of new materials with potential applications in various industries (Ojha et al., 2007).
Selective Agonists for GPR109b
Research into 1-Substituted benzotriazole carboxylic acids has identified them as the first examples of selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery opens up new avenues for targeting specific receptors in drug development, showcasing the potential of benzotriazole derivatives in medicinal chemistry (Semple et al., 2006).
Safety And Hazards
将来の方向性
Benzotriazole derivatives have been extensively studied for their broad range of biological activity . They have been used in a variety of applications, including as antimicrobial, antiprotozoal, antiviral, antimycobacterial, and anti-tubulin agents . The future research directions could involve further exploration of these properties and potential applications.
特性
IUPAC Name |
7-bromo-1-methylbenzotriazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-7-5(9)2-4(8(13)14)3-6(7)10-11-12/h2-3H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQACSHHQKNJCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)O)N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1,2,3-benzotriazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

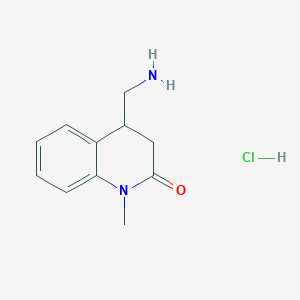

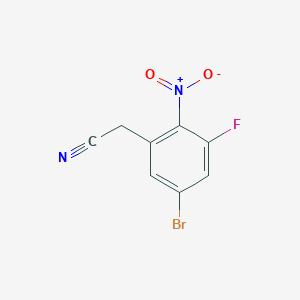
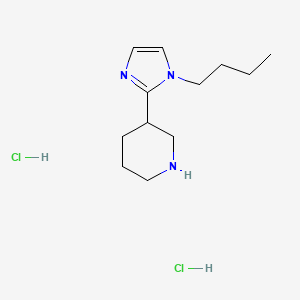
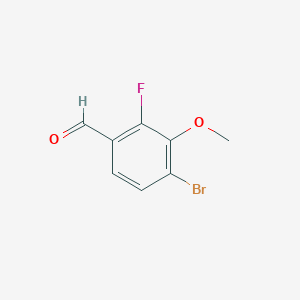
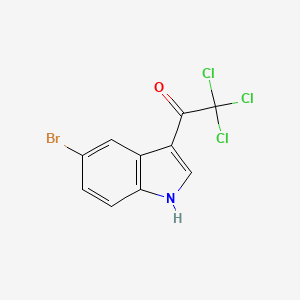

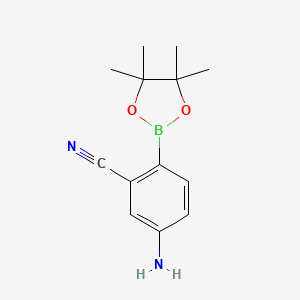
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)
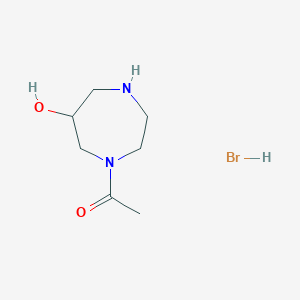
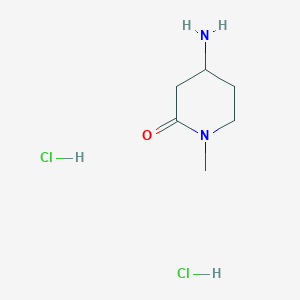
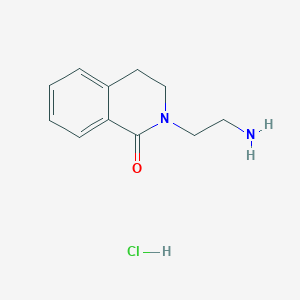
![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)
